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molecular formula C8H8BrNO2 B1281908 1-Bromo-2,4-dimethyl-5-nitrobenzene CAS No. 69383-59-1

1-Bromo-2,4-dimethyl-5-nitrobenzene

Cat. No. B1281908
M. Wt: 230.06 g/mol
InChI Key: HYYJANCKMGXHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133180B2

Procedure details

1-Bromo-2,4-dimethyl-benzene (9 g, 48.6 mmol) was added to HNO3 (100 mL, 60%) at rt. The mixture was stirred overnight at rt. The mixture was poured into ice-water and extracted with EtOAc. The organic phase was then dried over Na2SO4 and concentrated to give 1-bromo-2,4-dimethyl-5-nitro-benzene (6.5 g) which was used in the subsequent step without purification.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11]>>[Br:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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